molecular formula C15H22N4O2S B11621911 Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate

Cat. No.: B11621911
M. Wt: 322.4 g/mol
InChI Key: AUIXSRCNKFUMFR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperazine derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4-aminobenzoate and 4-methylpiperazine.

    Formation of Intermediate: Ethyl 4-aminobenzoate is reacted with thiophosgene to form ethyl 4-isothiocyanatobenzoate.

    Final Product Formation: The intermediate is then reacted with 4-methylpiperazine to yield this compound.

The reaction conditions typically involve:

  • Solvents such as dichloromethane or tetrahydrofuran.
  • Catalysts or bases like triethylamine to facilitate the reactions.
  • Controlled temperatures, often around room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

  • Use of industrial reactors for large-scale synthesis.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoate or piperazine rings.

    Reduction: Reduced forms of the ester or piperazine groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate exerts its effects depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]amino}benzoate: Similar structure but lacks the thio group, which may affect its reactivity and biological activity.

    This compound: Similar but with different substituents on the piperazine ring, altering its properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for research and industrial purposes.

Biological Activity

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound, with the molecular formula C14H20N2O2SC_{14}H_{20}N_{2}O_{2}S, features a benzoate moiety linked to a piperazine derivative. The presence of the carbamothioyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC14H20N2O2SC_{14}H_{20}N_{2}O_{2}S
Molecular Weight284.39 g/mol
CAS NumberNot available

Antitumor Activity

Compounds containing piperazine rings have been explored for their antitumor activities. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinase pathways . this compound may similarly affect tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication and cellular proliferation.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to both antiviral and antitumor effects.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Benzamide Derivatives Against HBV :
    • A study highlighted the efficacy of benzamide derivatives in reducing cytoplasmic HBV DNA levels significantly . This suggests that this compound could be further investigated for similar antiviral properties.
  • Antitumor Activity in Cancer Models :
    • Research on piperazine-containing compounds demonstrated their ability to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models . This points to a potential pathway for this compound's antitumor effects.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-[(4-methylpiperazin-1-yl)carbamothioylamino]benzoate

InChI

InChI=1S/C15H22N4O2S/c1-3-21-14(20)12-4-6-13(7-5-12)16-15(22)17-19-10-8-18(2)9-11-19/h4-7H,3,8-11H2,1-2H3,(H2,16,17,22)

InChI Key

AUIXSRCNKFUMFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C

Origin of Product

United States

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